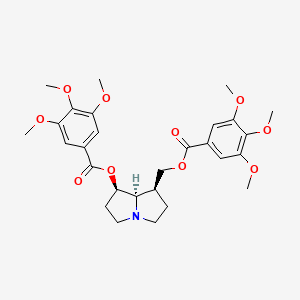
Platynecine 7,9-trimethoxybenzoate diester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platynecine 7,9-trimethoxybenzoate diester is a derivative of platynecine, a type of pyrrolizidine alkaloid Pyrrolizidine alkaloids are naturally occurring compounds found in various plant species and are known for their toxic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of platynecine 7,9-trimethoxybenzoate diester typically involves the esterification of platynecine with 7,9-trimethoxybenzoic acid. The process begins with the catalytic hydrogenation of retronecine to obtain platynecine . The esterification reaction is carried out using glutaric anhydride derivatives, yielding mainly the 9-monoesters of platynecine . Lactonization is then performed under high dilution conditions via S-2-pyridyl thioesters to produce the desired diester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to monitor and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platynecine 7,9-trimethoxybenzoate diester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed under controlled conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) in polar solvents.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Platynecine 7,9-trimethoxybenzoate diester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of pyrrolizidine alkaloids.
Wirkmechanismus
The mechanism of action of platynecine 7,9-trimethoxybenzoate diester involves its metabolic activation to form reactive intermediates. These intermediates can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity and genotoxicity . The compound primarily targets the liver, where it undergoes metabolic activation by cytochrome P450 enzymes, resulting in the formation of toxic pyrrole-protein and pyrrole-DNA adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Retronecine: A noncyclic diester with similar structural features but different reactivity and toxicity profiles.
Platyphylline: Another platynecine-type pyrrolizidine alkaloid with distinct pharmacological properties.
Monocrotaline: An eleven-membered cyclic diester with higher cytotoxicity compared to platynecine derivatives.
Uniqueness
Platynecine 7,9-trimethoxybenzoate diester is unique due to its specific esterification pattern and the presence of methoxy groups, which influence its chemical reactivity and biological activity. Its distinct structure makes it a valuable compound for studying the structure-activity relationships of pyrrolizidine alkaloids .
Eigenschaften
CAS-Nummer |
39818-20-7 |
|---|---|
Molekularformel |
C28H35NO10 |
Molekulargewicht |
545.6 g/mol |
IUPAC-Name |
[(1S,7R,8R)-7-(3,4,5-trimethoxybenzoyl)oxy-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C28H35NO10/c1-32-20-11-17(12-21(33-2)25(20)36-5)27(30)38-15-16-7-9-29-10-8-19(24(16)29)39-28(31)18-13-22(34-3)26(37-6)23(14-18)35-4/h11-14,16,19,24H,7-10,15H2,1-6H3/t16-,19-,24-/m1/s1 |
InChI-Schlüssel |
JBPRIJMEDPQESJ-SWWFSWNPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC[C@H]2CCN3[C@H]2[C@@H](CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC2CCN3C2C(CC3)OC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-([1,1'-Biphenyl]-4,4'-diyldisulfonyl)diphenol](/img/structure/B14670031.png)
![sodium;2-[2-[(E)-octadec-8-enoxy]ethoxy]acetate](/img/structure/B14670038.png)
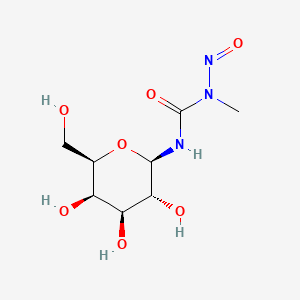

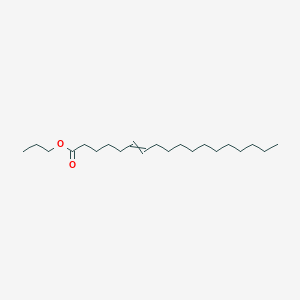
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethanol](/img/structure/B14670078.png)
![1-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14670081.png)
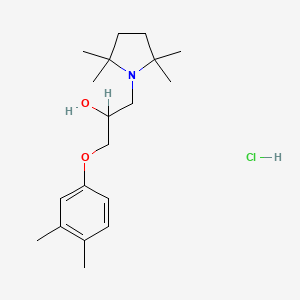

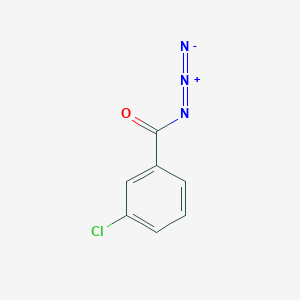
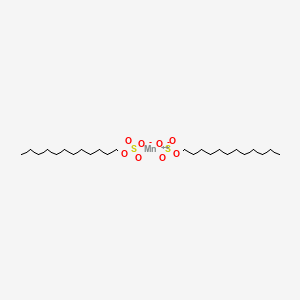
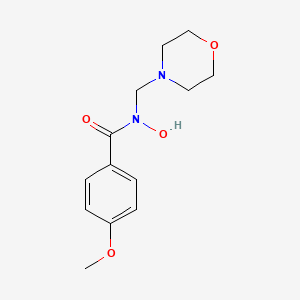
![Bicyclo[4.4.0]-1,4-decadiene, 4,10-dimethyl-7-isopropyl](/img/structure/B14670097.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
